molecular formula C9H10O2 B8586888 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol CAS No. 66947-61-3

5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

Katalognummer: B8586888
CAS-Nummer: 66947-61-3
Molekulargewicht: 150.17 g/mol
InChI-Schlüssel: SWKMXWZMFAAWGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxybicyclo[420]octa-1(6),2,4-trien-7-ol is an organic compound characterized by a benzocyclobutene core with a methoxy group at the 6-position and a hydroxyl group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 2-(2-methoxyphenyl)ethanol using a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzocyclobutene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a methoxy-substituted benzocyclobutene.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 6-methoxy-1,2-dihydrobenzocyclobutene-1-one.

    Reduction: Formation of 6-methoxybenzocyclobutene.

    Substitution: Formation of various substituted benzocyclobutene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-Bromobenzocyclobutene: Similar core structure but with a bromine atom instead of a methoxy group.

    6-Methoxy-2(3H)-benzoxazolone: Another methoxy-substituted benzocyclobutene derivative with different functional groups.

Uniqueness: 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy and hydroxyl group on the benzocyclobutene core makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

66947-61-3

Molekularformel

C9H10O2

Molekulargewicht

150.17 g/mol

IUPAC-Name

5-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

InChI

InChI=1S/C9H10O2/c1-11-8-4-2-3-6-5-7(10)9(6)8/h2-4,7,10H,5H2,1H3

InChI-Schlüssel

SWKMXWZMFAAWGA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1C(C2)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

13.21 g (0.35 mol) of sodium borohydride are added in small fractions to a solution, maintained at 0° C., of 42.8 g (0.29 mol) of 6-methoxybenzocyclobutan-1-one in 1.5 liters of methanol. The temperature is maintained at 0° C. for 2 hours. After returning to room temperature, the reaction mixture is evaporated to dryness and then taken up in water. The aqueous phase is extracted several times with ethyl acetate. The organic phases are combined, washed with brine, dried over MgSO4, filtered and evaporated to yield, after chromatography on silica, 29.2 g of the expected product in the form of a solid, the melting point of which is 71-73° C.
Quantity
13.21 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.